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Compound of Interest

Compound Name: (S)-Piperidin-3-ylmethanol

Cat. No.: B132157

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral
molecule (S)-Piperidin-3-ylmethanol. The information presented herein is crucial for the
identification, characterization, and quality control of this important synthetic intermediate in
pharmaceutical research and development. This document includes detailed tables of Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside
generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (S)-Piperidin-3-ylmethanol.

Table 1: *H NMR Spectroscopic Data

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b132157?utm_src=pdf-interest
https://www.benchchem.com/product/b132157?utm_src=pdf-body
https://www.benchchem.com/product/b132157?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b132157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift () o Coupling Constant .
Multiplicity Assignment
ppm (J) Hz
~3.44 m - H-7a
~3.37 m - H-7b
~3.16 m - H-2a
~2.98 m - H-6a
~2.55 m - H-2b
~2.34 m - H-6b
~1.78 m - H-3
~1.67 m - H-4a, H-5a
~1.47 m - H-4b
~1.10 m - H-5b

Solvent: CDCIs, Frequency: 400 MHz. Data is interpreted from publicly available spectra and
may require confirmation.

- 13 1
Chemical Shift (8) ppm Assighment
~66.0 C-7 (CH20H)
~54.5 C-2
~46.5 C-6
~40.0 C-3
~27.0 C-5
~25.0 C-4

Solvent: CDCIs. Data is interpreted from publicly available spectra from sources such as
SpectraBase.[1]
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Table 3: IR Spectroscopic Data

Wavenumber (cm—?)

Intensity

Assignment

3300 - 3500 Strong, Broad O-H stretch (alcohol)

2920 - 2950 Strong C-H stretch (aliphatic)

2850 - 2870 Strong C-H stretch (aliphatic)

1440 - 1480 Medium C-H bend (CH2)

1050 - 1150 Strong C-O stretch (primary alcohol)
3200 - 3400 Medium, Broad N-H stretch (secondary amine)

Sample preparation: KBr pellet or thin film. Data is characteristic for piperidine and alcohol

functionalities.[2]

IabJeA._Mass_SpeﬂmmﬂLy Data

Relative Intensity (%) Assignment
115 Moderate [M]* (Molecular lon)
114 Moderate [M-H]*
98 Moderate [M-NHs]*
84 High [M-CH20H]*
70 Moderate Piperidine ring fragment
56 High Piperidine ring fragment

lonization Method: Electron lonization (El). The fragmentation pattern is consistent with the

structure of piperidinemethanol.[2]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for (S)-

Piperidin-3-ylmethanol. Instrument parameters should be optimized for the specific

equipment used.
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NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of (S)-Piperidin-3-ylmethanol in 0.6-
0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as
an internal standard. Transfer the solution to a 5 mm NMR tube.

H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field
spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2
seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or
32) should be averaged to obtain a good signal-to-noise ratio.

13C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A
proton-decoupled sequence is typically used. A larger number of scans (e.g., 1024 or more)
and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower
natural abundance and smaller gyromagnetic ratio of the 13C nucleus.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm
for 1H and the CDClIs solvent peak at 77.16 ppm for 13C.

IR Spectroscopy

Sample Preparation (Thin Film): As (S)-Piperidin-3-ylmethanol is a solid at room
temperature, it can be prepared as a thin film.[3] Dissolve a small amount of the sample in a
volatile solvent like methanol or dichloromethane.[3] Apply a drop of the solution to a salt
plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the
compound on the plate.[3]

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer. Record
the spectrum over the range of 4000-400 cm~1. A background spectrum of the clean salt
plate should be recorded and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and compare them to known
correlation tables for functional group identification.

Mass Spectrometry
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o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for a solid sample or after separation by gas
chromatography (GC-MS).

« |onization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.[4] This
hard ionization technique will induce fragmentation, providing structural information.

e Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 30-200.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
elucidate the structure of the molecule. The relative abundances of the fragment ions provide
insights into the stability of different parts of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like (S)-Piperidin-3-ylmethanol.
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General Spectroscopic Analysis Workflow
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Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data of (S)-Piperidin-3-ylmethanol: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b132157#s-piperidin-3-ylmethanol-spectroscopic-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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